N-(4,4-Diphenyl-3-butenyl)nipecotic acid is a chemical compound with the molecular formula . It is recognized for its role as a potent inhibitor of gamma-aminobutyric acid (GABA) transporters, which are crucial in regulating neurotransmitter levels in the brain. This compound is also known by its IUPAC name, 1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid, and is often referred to in the literature as SKF89976A.
N-(4,4-Diphenyl-3-butenyl)nipecotic acid falls under the category of organic compounds, specifically amino acids and their derivatives. It is classified as a GABA transporter inhibitor, making it relevant in neuropharmacology and potential therapeutic applications for neurological disorders.
The synthesis of N-(4,4-Diphenyl-3-butenyl)nipecotic acid primarily involves a Finkelstein SN2 alkylation reaction. The key starting materials are 1,1-diphenyl-4-bromobutene and ethyl nipecotate.
N-(4,4-Diphenyl-3-butenyl)nipecotic acid features a piperidine ring connected to a butenyl chain substituted with two phenyl groups.
N-(4,4-Diphenyl-3-butenyl)nipecotic acid primarily undergoes nucleophilic substitution reactions due to its reactive functional groups.
N-(4,4-Diphenyl-3-butenyl)nipecotic acid functions primarily as a GABA transporter inhibitor. By blocking the reuptake of GABA in synaptic clefts, it increases the availability of this inhibitory neurotransmitter, enhancing its effects on neuronal excitability.
N-(4,4-Diphenyl-3-butenyl)nipecotic acid has significant applications in scientific research:
This compound's unique structure and mechanism make it an important subject in both academic research and pharmaceutical development.
The evolution of GABA-targeted therapeutics represents a paradigm shift in neurological disorder treatment. Early anticonvulsants like barbiturates (1900s) and benzodiazepines (1960s) enhanced GABAA receptor activity indirectly but faced tolerability issues. The 1970s breakthrough emerged with nipecotic acid identification as the first selective GABA uptake inhibitor, establishing transporter blockade as a viable strategy [2] [4]. This culminated in FDA-approved tiagabine (1997), derived from nipecotic acid with a lipophilic anchor, validating GABA transporter (GAT) inhibition for epilepsy [3] [6]. These developments underscored a critical transition: from non-selective neuronal depression toward precise synaptic GABA modulation via reuptake inhibition.
Table 1: Key Milestones in GABAergic Therapeutic Development
Era | Agent Class | Molecular Target | Therapeutic Limitation |
---|---|---|---|
Early 20th C | Barbiturates | GABAA receptor | Narrow therapeutic index |
1960s | Benzodiazepines | GABAA receptor | Tolerance, dependence |
1970s | Nipecotic acid | GATs (non-selective) | Poor BBB penetration |
1980s | SKF-89976A derivatives | GAT1-selective | Improved CNS bioavailability |
1997-Present | Tiagabine | GAT1-specific | Approved for partial seizures |
GABA transporters (GATs) are sodium-/chloride-dependent membrane proteins governing synaptic GABA concentration. Four mammalian subtypes exist:
GAT1 operates via a symport mechanism: GABA translocation requires 2 Na+ and 1 Cl- ion, transitioning through outward-open → occluded → inward-open conformations [5]. This cycle clears synaptic GABA within milliseconds, terminating inhibition. Pathologically, GAT1 overexpression depletes synaptic GABA, reducing inhibitory tone and promoting hyperexcitability in epilepsy [3]. Consequently, selective GAT1 inhibition elevates synaptic GABA without receptor desensitization—a key advantage over direct agonists.
Nipecotic acid (piperidine-3-carboxylic acid) is a conformationally restricted GABA analog where the amino and carboxyl groups exist in a folded conformation ideal for GAT binding [4]. Key pharmacological properties include:
Table 2: Nipecotic Acid vs. Lipophilic Derivatives
Property | Nipecotic Acid | N-(4,4-Diphenyl-3-butenyl)nipecotic Acid |
---|---|---|
GAT1 IC50 | ~20 μM | 0.28 μM [6] |
logP | -1.2 | 4.24 [7] |
BBB Penetration | Negligible | High |
Transporter Substrate | Yes | No (non-transportable inhibitor) [2] |
Overcoming the BBB requires balancing lipophilicity and molecular weight. Nipecotic acid’s polar nature violates Lipinski’s rule of five (logP < 0), impeding passive diffusion. The 4,4-diphenyl-3-butenyl (DPB) side chain was engineered to:
This strategy mirrors tiagabine’s design but uses unsubstituted phenyl rings instead of methylthiophenes [6].
Chemical Identity:
Design Strategy:
Pharmacological Profile:
Table 3: Key Properties of N-(4,4-Diphenyl-3-butenyl)nipecotic Acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C22H25NO2 | [7] |
Molecular Weight | 335.45 g/mol | [7] |
logP | 4.24 | [7] |
GAT1 IC50 | 0.28 μM | [6] |
Anticonvulsant ED50 | 7.5 mg/kg (mouse MES model) | [2] |
Evolutionary Significance:This compound exemplifies the "hydrophobic anchor" approach—retaining nipecotic acid’s binding affinity while conferring brain accessibility. It directly inspired later clinical candidates like tiagabine, validating the strategy for epilepsy therapeutics [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7